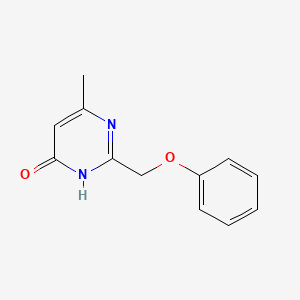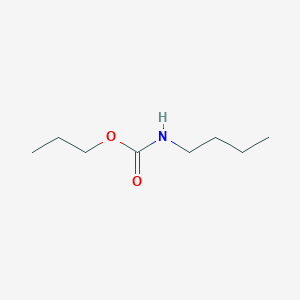
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is a chemical compound that belongs to the class of oxazolidinesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the chloroethyl group and the oxo group in its structure suggests potential reactivity and utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- typically involves the reaction of an appropriate oxazolidine derivative with a sulfonamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted oxazolidinesulfonamides.
Applications De Recherche Scientifique
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The chloroethyl group may participate in alkylation reactions, leading to the modification of biological macromolecules such as DNA or proteins. This can result in various biological effects, including inhibition of cell growth or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Known for their antibacterial properties.
Sulfonamides: Widely used as antibiotics and in other therapeutic applications.
Chloroethylamines: Used in chemotherapy for their alkylating properties.
Uniqueness
3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo- is unique due to its combined structural features, which confer distinct reactivity and potential applications. The presence of both the oxazolidine and sulfonamide moieties, along with the chloroethyl group, makes it a versatile compound for various chemical and biological studies.
Propriétés
Numéro CAS |
116943-69-2 |
|---|---|
Formule moléculaire |
C5H9ClN2O4S |
Poids moléculaire |
228.66 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2 |
Clé InChI |
ZAOWXYMVKPPJTB-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1S(=O)(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)







